molecular formula C9H7N3O4 B586458 methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-17-1

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B586458
CAS No.: 952182-17-1
M. Wt: 221.172
InChI Key: WWCIKRATXUMSLS-UHFFFAOYSA-N
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Patent
US09403823B2

Procedure details

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester (6 g, 27.1 mmoles) was dissolved in methanol/water mixture (1/1). Potassium hydroxide (3 eq) was added and the mixture was heated at reflux overnight. After cooling down, the mixture was acidified until pH=3 by hydrochloric acid 3N. The precipitate was filtered off, washed with water, then diethyl ether, and dried under vacuum. A brownish solid, 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is obtained (5.47 g). Yield=98%. ESI-MS: m/z 208 ([M+H]+). HPLC purity: 100%
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[NH:16][C:8]2=[N:9][CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=[C:7]2[CH:6]=1)=[O:4].[OH-].[K+].Cl>CO.O>[N+:13]([C:11]1[CH:12]=[C:7]2[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[NH:16][C:8]2=[N:9][CH:10]=1)([O-:15])=[O:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(=O)C1=CC=2C(=NC=C(C2)[N+](=O)[O-])N1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
diethyl ether, and dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NC(=C2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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